2-(3-HYDROXYPROPYL)-N-(2-METHOXYPHENYL)-5-METHYL-7-(PYRIDIN-3-YL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE
Overview
Description
The compound “2-(3-hydroxypropyl)-N-(2-methoxyphenyl)-5-methyl-7-(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide” belongs to the class of 1,2,4-triazolo[1,5-a]pyrimidines . These compounds have been identified as suitable scaffolds for the development of new anti-influenza virus (IV) compounds . They are capable of disrupting the heterodimerization of IV RNA-dependent RNA polymerase (RdRP) PA-PB1 subunits .
Synthesis Analysis
The synthesis of these compounds involves a one-step procedure . This process involves the synthesis of 5-phenyl-, 6-phenyl- and 7-phenyl-2-amino-[1,2,4]triazolo[1,5-a]pyrimidines, and 2-amino-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol . Two analogues having the ethyl carboxylate moiety at the C-2 position of the triazolo[1,5-a]pyrimidine were also prepared in good yields .Molecular Structure Analysis
The molecular structure of these compounds is characterized by a 1,2,4-triazolo[1,5-a]pyrimidine core . This core can be functionalized with various substituents to investigate their role in the compound’s activity .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are efficient one-step procedures . The scaffolds synthesized are then functionalized and evaluated for their anti-influenza A virus (IAV) activity .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds can vary based on the substituents attached to the 1,2,4-triazolo[1,5-a]pyrimidine core .Mechanism of Action
Future Directions
The 1,2,4-triazolo[1,5-a]pyrimidine scaffold shows promise in the development of new anti-influenza virus (IV) compounds . Future research could focus on designing and synthesizing additional series of analogues to gain further structure-activity relationship (SAR) insights for this class of compounds . The most active compounds could potentially be developed into effective antiviral agents .
Properties
IUPAC Name |
2-(3-hydroxypropyl)-N-(2-methoxyphenyl)-5-methyl-7-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6O3/c1-14-19(21(30)25-16-8-3-4-9-17(16)31-2)20(15-7-5-11-23-13-15)28-22(24-14)26-18(27-28)10-6-12-29/h3-5,7-9,11,13,20,29H,6,10,12H2,1-2H3,(H,25,30)(H,24,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISQUMKGZXXMUIE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)CCCO)N1)C3=CN=CC=C3)C(=O)NC4=CC=CC=C4OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N6O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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